molecular formula C17H19NO2S B12122340 1-[(2,5-Dimethylphenyl)sulfonyl]-2-methylindoline

1-[(2,5-Dimethylphenyl)sulfonyl]-2-methylindoline

Cat. No.: B12122340
M. Wt: 301.4 g/mol
InChI Key: PZCKQPMXISVSFM-UHFFFAOYSA-N
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Description

1-[(2,5-Dimethylphenyl)sulfonyl]-2-methylindoline is an organic compound that belongs to the class of sulfonyl indolines It is characterized by the presence of a sulfonyl group attached to an indoline ring, which is further substituted with a 2,5-dimethylphenyl group

Preparation Methods

The synthesis of 1-[(2,5-Dimethylphenyl)sulfonyl]-2-methylindoline typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methylindoline and 2,5-dimethylbenzenesulfonyl chloride.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the nucleophilic substitution reaction.

    Industrial Production: On an industrial scale, the production of this compound may involve optimized reaction conditions, including temperature control, solvent selection, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

1-[(2,5-Dimethylphenyl)sulfonyl]-2-methylindoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding sulfoxides or sulfides.

    Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl ring, allowing for further functionalization of the compound. Common reagents include halogens and nitrating agents.

Scientific Research Applications

1-[(2,5-Dimethylphenyl)sulfonyl]-2-methylindoline has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It finds applications in the production of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 1-[(2,5-Dimethylphenyl)sulfonyl]-2-methylindoline involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophiles in biological systems. The indoline ring structure allows for π-π interactions with aromatic residues in proteins, potentially affecting their function and activity.

Comparison with Similar Compounds

1-[(2,5-Dimethylphenyl)sulfonyl]-2-methylindoline can be compared with other similar compounds, such as:

    1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-2-methylindoline: This compound has a similar structure but includes a chlorine substituent, which can alter its reactivity and biological activity.

    1-[(2,4-dimethylphenyl)sulfonyl]piperazine: Another related compound, differing in the core structure (piperazine vs. indoline), which affects its chemical properties and applications.

Properties

Molecular Formula

C17H19NO2S

Molecular Weight

301.4 g/mol

IUPAC Name

1-(2,5-dimethylphenyl)sulfonyl-2-methyl-2,3-dihydroindole

InChI

InChI=1S/C17H19NO2S/c1-12-8-9-13(2)17(10-12)21(19,20)18-14(3)11-15-6-4-5-7-16(15)18/h4-10,14H,11H2,1-3H3

InChI Key

PZCKQPMXISVSFM-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=CC=CC=C2N1S(=O)(=O)C3=C(C=CC(=C3)C)C

Origin of Product

United States

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